molecular formula C24H38O4 B041447 3-Hydroxy-7-oxocholan-24-oic acid CAS No. 4651-67-6

3-Hydroxy-7-oxocholan-24-oic acid

Cat. No.: B041447
CAS No.: 4651-67-6
M. Wt: 390.6 g/mol
InChI Key: DXOCDBGWDZAYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3α-Hydroxy-7-oxo-5β-cholanic acid (CAS 4651-67-6) is a bile acid derivative with the molecular formula C₂₄H₃₈O₄ and a molecular weight of 390.56 g/mol . It is structurally characterized by:

  • A hydroxyl group at the 3α position.
  • A ketone group at the 7-position.
  • A 5β-cholanic acid backbone.

Properties

IUPAC Name

4-(3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOCDBGWDZAYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863429
Record name 3-Hydroxy-7-oxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4651-67-6
Record name NSC226118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3alpha-Hydroxy-7-oxo-5beta-cholanic acid can be synthesized from lithocholic acid through an oxidation process. The reaction involves the use of sodium hypochlorite as the oxidizing agent, with the reaction temperature controlled at -15°C. Acetic acid is used to adjust the acidity, and methanol serves as the solvent. The crude product is then converted into its barium salt, followed by the removal of barium and recrystallization from methanol and water to obtain high-purity 3alpha-Hydroxy-7-oxo-5beta-cholanic acid .

Industrial Production Methods: Industrial production methods for 3alpha-Hydroxy-7-oxo-5beta-cholanic acid typically follow similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3alpha-Hydroxy-7-oxo-5beta-cholanic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The hydroxyl and keto groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, alkyl halides.

Major Products Formed:

Scientific Research Applications

3alpha-Hydroxy-7-oxo-5beta-cholanic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3alpha-Hydroxy-7-oxo-5beta-cholanic acid involves its interaction with bile acid receptors in the liver and intestines. It acts as an agonist for the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid synthesis and cholesterol metabolism. By activating FXR, the compound helps reduce the synthesis of bile acids and cholesterol, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Properties:

Property Value Source
Melting Point 199–201°C (lit.) / 205°C (exp.)
Boiling Point ~545.9°C (predicted)
Density ~1.1 g/cm³
Solubility 2.062 mg/L (25°C)
LogP 4.686

This compound serves as a critical intermediate in synthesizing obeticholic acid , a drug for primary biliary cholangitis . Its structural modifications influence solubility, metabolic stability, and receptor binding affinity.

Comparison with Structurally Similar Bile Acid Derivatives

Cholic Acid (3α,7α,12α-Trihydroxy-5β-cholanic Acid)

Parameter 3α-Hydroxy-7-oxo-5β-cholanic Acid Cholic Acid
Substituents 3α-OH, 7-oxo 3α-OH, 7α-OH, 12α-OH
Molecular Formula C₂₄H₃₈O₄ C₂₄H₄₀O₅
Biological Role Obeticholic acid precursor Primary bile acid (emulsifier)
Key Applications Pharmaceutical intermediate Digestion, drug delivery
References

Functional Insight : The absence of 7α-OH and 12α-OH groups in 3α-Hydroxy-7-oxo-5β-cholanic acid reduces its hydrophilicity compared to cholic acid, impacting its metabolic pathways and receptor interactions .

7-Ketodeoxycholic Acid (3α,12α-Dihydroxy-7-oxo-5β-cholanic Acid)

Parameter 3α-Hydroxy-7-oxo-5β-cholanic Acid 7-Ketodeoxycholic Acid
Substituents 3α-OH, 7-oxo 3α-OH, 12α-OH, 7-oxo
Synthesis Derived from cholic acid Degradation product of cholic acid
Biological Activity Intermediate for liver drugs Microbial metabolite; biomarker
References

Functional Insight : The additional 12α-OH group in 7-ketodeoxycholic acid enhances its polarity, making it a biomarker for gut microbiota activity, unlike the simpler 3α-Hydroxy-7-oxo-5β-cholanic acid .

3α,7α-Dihydroxy-12-oxo-5β-cholanate

Parameter 3α-Hydroxy-7-oxo-5β-cholanic Acid 3α,7α-Dihydroxy-12-oxo-5β-cholanate
Substituents 3α-OH, 7-oxo 3α-OH, 7α-OH, 12-oxo
Biological Role Drug intermediate Blood-brain barrier (BBB) permeator
Key Finding N/A Enhances CNS uptake of quinine
References

Functional Insight : The 7α-OH and 12-oxo groups in 3α,7α-dihydroxy-12-oxo-5β-cholanate enable BBB modulation, a property absent in 3α-Hydroxy-7-oxo-5β-cholanic acid .

3α,7α-Dyhydroxy-6α-ethyl-5β-cholanic Acid

Parameter 3α-Hydroxy-7-oxo-5β-cholanic Acid 3α,7α-Dyhydroxy-6α-ethyl-5β-cholanic Acid
Substituents 3α-OH, 7-oxo 3α-OH, 7α-OH, 6α-ethyl
Application Intermediate Treats primary biliary cirrhosis
Synthesis Efficiency Moderate yield High yield, fewer impurities
References

Functional Insight : The 6α-ethyl group in the latter compound improves therapeutic efficacy against liver diseases by enhancing farnesoid X receptor (FXR) agonism .

3α/β-Amino-7α,12α-Dihydroxy-5β-cholanic Acid

Parameter 3α-Hydroxy-7-oxo-5β-cholanic Acid 3α-Amino-7α,12α-Dihydroxy-5β-cholanic Acid
Substituents 3α-OH, 7-oxo 3α-NH₂, 7α-OH, 12α-OH
Synthesis Yield N/A High (3α) / Low (3β)
Bioactivity Intermediate Potential antimicrobial applications
References

Functional Insight: Amino substitution at C3 introduces steric and electronic changes, altering biological activity compared to the hydroxyl/ketone counterpart .

Biological Activity

3alpha-Hydroxy-7-oxo-5beta-cholanic acid, also known as 7-Ketolithocholic acid, is a bile acid derivative that plays a significant role in various biological processes, particularly in lipid metabolism and liver function. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Molecular Structure:

  • Molecular Formula: C24H38O4
  • Molecular Weight: 390.56 g/mol
  • Functional Groups: Hydroxyl group at position 3; oxo group at position 7

3alpha-Hydroxy-7-oxo-5beta-cholanic acid functions primarily by modulating bile acid metabolism. It acts through the following mechanisms:

  • Suppression of Bile Acid Production:
    • The compound inhibits the synthesis of endogenous bile acids in the liver, thereby reducing biliary cholesterol secretion .
  • Interaction with Cellular Pathways:
    • It influences cellular functions by impacting cell signaling pathways and gene expression related to lipid metabolism.
  • Role in Metabolic Pathways:
    • Serves as an intermediate in the synthesis of ursodeoxycholic acid (UDCA), a secondary bile acid crucial for fat digestion and absorption.

Biological Activities

1. Cholesterol Metabolism:
Research indicates that 3alpha-Hydroxy-7-oxo-5beta-cholanic acid can modulate cholesterol levels by affecting bile acid synthesis pathways. Its ability to suppress endogenous bile acid production suggests a potential role in managing hypercholesterolemia and related metabolic disorders.

2. Hepatoprotective Effects:
Studies have shown that this compound may possess hepatoprotective properties, potentially beneficial in treating liver diseases such as primary biliary cholangitis and nonalcoholic fatty liver disease. Its interaction with liver cells can help mitigate damage caused by cholestatic conditions .

3. Influence on Gut Microbiota:
Emerging research highlights the role of bile acids, including 3alpha-Hydroxy-7-oxo-5beta-cholanic acid, in modulating gut microbiota composition, which is crucial for maintaining metabolic health and preventing obesity-related complications .

Data Table: Biological Activities and Effects

Biological Activity Mechanism Potential Applications
Cholesterol RegulationSuppresses endogenous bile acid productionTreatment of hypercholesterolemia
HepatoprotectionProtects liver cells from damageManagement of liver diseases
Modulation of Gut MicrobiotaInfluences gut flora compositionPrevention of metabolic disorders

Case Studies

  • Hepatoprotective Study:
    A study involving animal models demonstrated that administration of 3alpha-Hydroxy-7-oxo-5beta-cholanic acid led to significant reductions in serum alanine transaminase (ALT) and aspartate transaminase (AST) levels, indicating reduced liver damage compared to control groups .
  • Cholesterol Metabolism Research:
    In vitro studies revealed that this compound effectively inhibited the synthesis of cholic acid, further supporting its role in regulating cholesterol levels within hepatic cells .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3alpha-Hydroxy-7-oxo-5beta-cholanic acid, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound is synthesized via oxidation of cholic acid (or its derivatives) using reagents like chromium trioxide (CrO₃) under acidic conditions. Key parameters include pH control (~2–3) and temperature (25–40°C) to prevent over-oxidation. Purification involves column chromatography with silica gel and elution using chloroform/methanol gradients .

Q. Which analytical techniques are most reliable for characterizing 3alpha-Hydroxy-7-oxo-5beta-cholanic acid's structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry (e.g., 3α-OH and 7-oxo groups). Mass spectrometry (MS) validates molecular weight (m/z 390.56), while HPLC with UV detection (λmax 238 nm) assesses purity. Distinctive NMR signals include the C7 keto group at δ 213 ppm (¹³C) and C3 hydroxyl proton at δ 3.4 ppm (¹H) .

Q. What chromatographic separation techniques effectively purify 3alpha-Hydroxy-7-oxo-5beta-cholanic acid from complex biological matrices?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases (pH 2.5–3.0) achieves high-resolution separation. For crude extracts, solid-phase extraction (SPE) using C8 cartridges precedes HPLC to remove lipids and proteins .

Q. What are the primary metabolic pathways involving 3alpha-Hydroxy-7-oxo-5beta-cholanic acid in mammalian systems?

  • Methodological Answer : This bile acid derivative is produced by gut microbiota through 7α-dehydroxylation of cholic acid. It is detected in fecal metabolomics studies via LC-MS/MS, where it serves as a biomarker for microbial bile acid metabolism. Isotopic labeling (e.g., ¹³C-cholic acid) can track its biotransformation in vivo .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data of 3alpha-Hydroxy-7-oxo-5beta-cholanic acid across different in vitro models?

  • Methodological Answer : Contradictions in bioactivity (e.g., apoptosis modulation) may arise from cell-line-specific receptor expression (e.g., FXR, TGR5). Standardize assays using isogenic cell lines, validate purity (>98% via HPLC), and include positive controls (e.g., ursodeoxycholic acid). Cross-validate findings with siRNA knockdowns of target receptors .

Q. What strategies optimize the low-yield synthesis of 3alpha-Hydroxy-7-oxo-5beta-cholanic acid isomers observed in sterically hindered configurations?

  • Methodological Answer : For sterically hindered isomers (e.g., 3β-OH derivatives), use protective groups like tert-butyldimethylsilyl (TBDMS) at C3 during oxidation. Catalytic methods (e.g., TEMPO/NaClO) improve regioselectivity. Post-synthesis, optimize crystallization conditions (e.g., ethanol/water mixtures) to enhance yields .

Q. How should researchers design dose-response studies for 3alpha-Hydroxy-7-oxo-5beta-cholanic acid when investigating its role in apoptosis regulation?

  • Methodological Answer : Use physiologically relevant concentrations (10–100 μM) based on fecal metabolomics data. Employ Annexin V/PI staining and caspase-3 activation assays in colonic epithelial cells (e.g., HT-29). Account for solubility issues by dissolving the compound in DMSO (<0.1% final concentration) with serum-free media controls .

Q. How do variations in gut microbiota composition affect the interpretation of 3alpha-Hydroxy-7-oxo-5beta-cholanic acid's physiological concentrations in fecal metabolomics studies?

  • Methodological Answer : Use germ-free murine models to establish baseline levels. Pair with 16S rRNA sequencing to correlate microbial taxa (e.g., Clostridium scindens) with metabolite abundance. Normalize data to internal standards (e.g., deuterated cholic acid) and control for diet-induced microbiota shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-7-oxocholan-24-oic acid
Reactant of Route 2
3-Hydroxy-7-oxocholan-24-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.